molecular formula C17H18ClN3O5S B11171455 Ethyl [2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11171455
M. Wt: 411.9 g/mol
InChI Key: SDFZDXFXLQNSAG-UHFFFAOYSA-N
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Description

Ethyl [2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound with the molecular formula C17H18ClN3O5S It is known for its unique structure, which includes a thiazole ring, an acetylamino group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves multiple steps. One common method includes the reaction of 4-(acetylamino)-5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-amino-1,3-thiazole-4-acetic acid ethyl ester under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl [2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiazole ring may interact with various biological pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a thiazole ring, acetylamino group, and methoxyphenyl moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C17H18ClN3O5S

Molecular Weight

411.9 g/mol

IUPAC Name

ethyl 2-[2-[(4-acetamido-5-chloro-2-methoxybenzoyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H18ClN3O5S/c1-4-26-15(23)5-10-8-27-17(20-10)21-16(24)11-6-12(18)13(19-9(2)22)7-14(11)25-3/h6-8H,4-5H2,1-3H3,(H,19,22)(H,20,21,24)

InChI Key

SDFZDXFXLQNSAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl

Origin of Product

United States

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